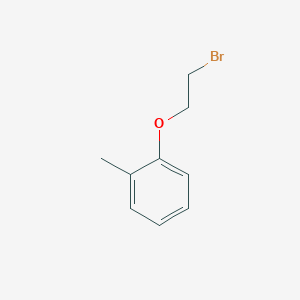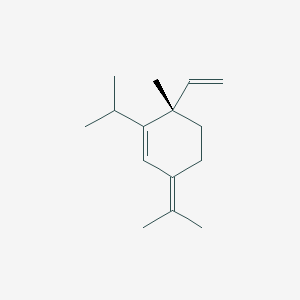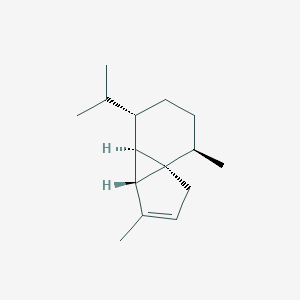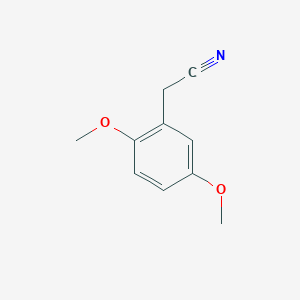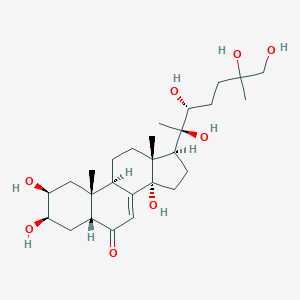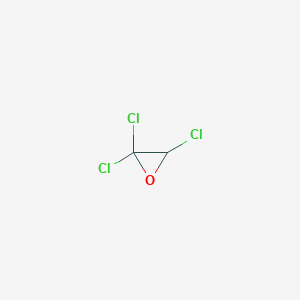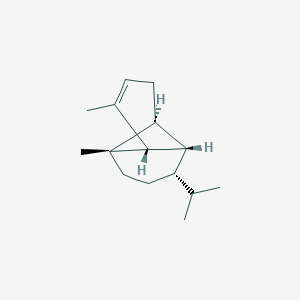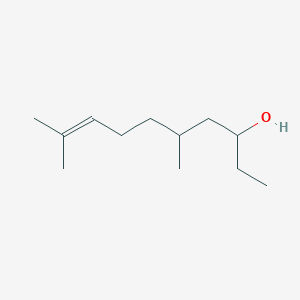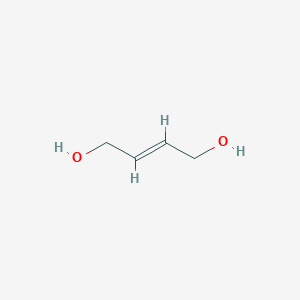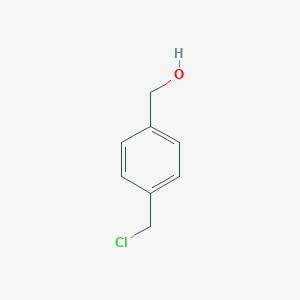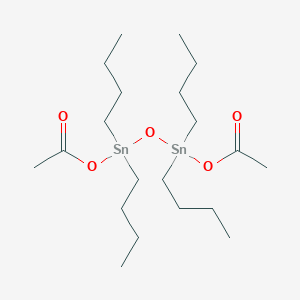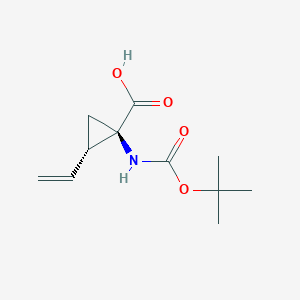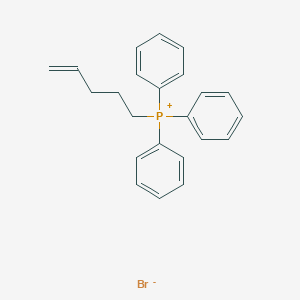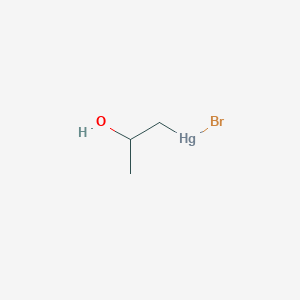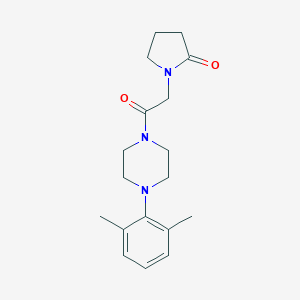
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PDP and has been found to have a variety of interesting properties that make it useful for a range of laboratory experiments. In
作用机制
The mechanism of action of PDP involves its interaction with the dopamine transporter. PDP binds to the transporter and prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.
生化和生理效应
PDP has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine, PDP has also been shown to increase the release of norepinephrine and serotonin in the brain. PDP has also been found to have anxiolytic and antipsychotic effects, which make it useful for studying the effects of these neurotransmitters on behavior.
实验室实验的优点和局限性
One of the main advantages of using PDP in lab experiments is its high affinity for the dopamine transporter. This makes it useful for studying the effects of dopamine on the brain and behavior. However, one of the main limitations of using PDP is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on PDP. One area of research is in the development of more efficient synthesis methods for PDP. Another area of research is in the study of PDP's effects on other neurotransmitters, such as glutamate and GABA. Additionally, there is potential for the use of PDP in the development of new treatments for a range of neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been found to have a variety of potential applications in scientific research. Its high affinity for the dopamine transporter makes it useful for studying the effects of dopamine on the brain and behavior. While there are limitations to its use in lab experiments, there is potential for PDP to be used in the development of new treatments for a range of neurological disorders. Further research on PDP is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of PDP involves several steps that require specific reagents and conditions. The first step involves the reaction between 2,6-dimethylphenylhydrazine and ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with pyrrolidine-2-one to form the final product, PDP. The overall yield of this synthesis method is approximately 40%.
科学研究应用
PDP has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. PDP has been found to have a high affinity for the dopamine transporter, which makes it useful for studying the effects of dopamine on the brain. PDP has also been found to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
属性
CAS 编号 |
131028-00-7 |
|---|---|
产品名称 |
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
分子式 |
C18H25N3O2 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
1-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-14-5-3-6-15(2)18(14)20-11-9-19(10-12-20)17(23)13-21-8-4-7-16(21)22/h3,5-6H,4,7-13H2,1-2H3 |
InChI 键 |
CEKSOYRGQQWHCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O |
其他 CAS 编号 |
131028-00-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



